![molecular formula C15H17N5O2 B2718521 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 838898-97-8](/img/structure/B2718521.png)
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This molecule has attracted significant attention in scientific research due to its potential therapeutic applications in various diseases such as stroke, cancer, and thrombosis.
Applications De Recherche Scientifique
Fluorescent Probes and Cell Imaging
Derivatives of 1,4-dihydropyridine, which share structural motifs with the compound , exhibit significant potential in scientific research, particularly in fluorescent probes and cell imaging. For instance, studies on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics demonstrate their application in cell imaging. These compounds, due to their fluorescent properties, can be fabricated into biocompatible fluorescent nanoparticles for use in imaging cancer cells, such as MCF-7 cell lines (Lei et al., 2016). Such applications are crucial for advancing our understanding of cellular processes and the development of diagnostic tools.
Antimicrobial Agents
The chemical structure related to the query compound has been explored for antimicrobial applications. Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, reveals that these compounds exhibit potent cytotoxic activities against various cancer cell lines, demonstrating their potential as antimicrobial agents (Deady et al., 2003). Such findings contribute to the search for new antimicrobial compounds in combating resistant strains of bacteria and cancer cells.
Chemical Synthesis and Material Science
Compounds structurally related to "3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione" are also significant in the synthesis of new materials and chemical synthesis methodologies. For example, the study of reactions involving 2-diaminomethylidenecyclohexane-1,3-diones highlights novel synthetic pathways that can lead to the development of new compounds with potential applications in material science (Voronkova et al., 2011).
Analytical Chemistry
The compound's structural framework is akin to those used in analytical chemistry for the development of chemiluminescence derivatization reagents. These reagents, such as 6-isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione, have been synthesized for the sensitive and selective detection of amines in liquid chromatography, showcasing the importance of such compounds in enhancing detection sensitivity in analytical methodologies (Ishida et al., 1995).
Propriétés
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19(8-10-6-4-3-5-7-10)9-11-16-12-13(17-11)20(2)15(22)18-14(12)21/h3-7H,8-9H2,1-2H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEZJTWKHCGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
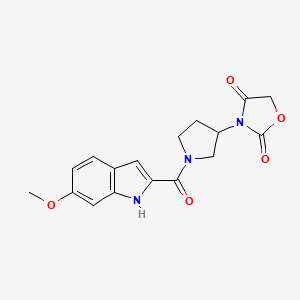
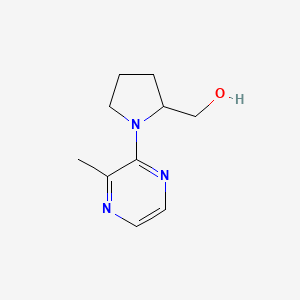
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)


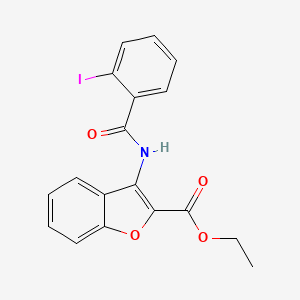
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)
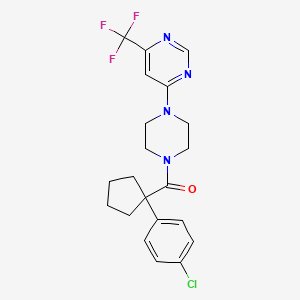
![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

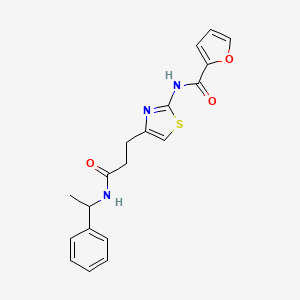
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
